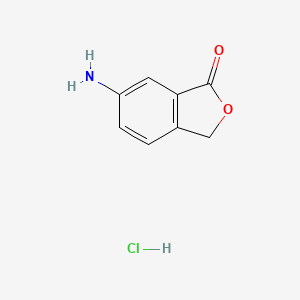

6-Amino-1,3-dihydroisobenzofuran-1-one HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

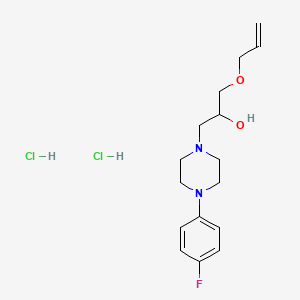

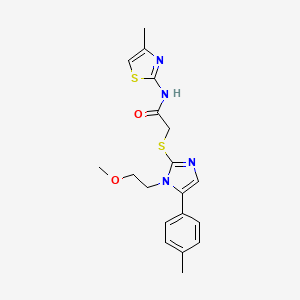

“6-Amino-1,3-dihydroisobenzofuran-1-one HCl” is a member of 2-benzofurans . It is also known as "6-Aminophthalide" .

Molecular Structure Analysis

The molecular formula of “this compound” is C8H8ClNO2 . The InChI code is 1S/C8H7NO2.ClH/c9-6-2-1-5-4-11-8(10)7(5)3-6;/h1-3H,4,9H2;1H .

Physical and Chemical Properties Analysis

The physical form of “this compound” is a white needle-like solid . It should be stored at a temperature between 0-5 degrees Celsius .

Scientific Research Applications

Corrosion Inhibition

Derivatives of 1,3-dihydroisobenzofurans, including those related to 6-Amino-1,3-dihydroisobenzofuran-1-one HCl, have been investigated for their corrosion inhibition properties. For instance, 2-aminobenzene-1,3-dicarbonitriles have shown significant inhibition efficiency on mild steel in acidic environments. This application is crucial in protecting metal infrastructure and equipment in industrial settings (Verma, Quraishi, & Singh, 2015).

Inhibition of Peptide Deformylase

Compounds structurally related to this compound, such as hydroxylated 1,3-dihydroisobenzofurans isolated from Aspergillus flavipes, have been identified as inhibitors of peptide deformylase (PDF), a bacterial enzyme. This activity suggests potential applications in developing new antibacterial agents (Kwon, Zheng, & Kim, 2010).

Antitumor Activities

Novel derivatives of 6-amino-2-phenylbenzothiazole, related in structure to this compound, have been synthesized and evaluated for their antitumor activities. These compounds have shown cytostatic activities against various malignant human cell lines, indicating their potential in cancer research (Racané et al., 2006).

Carbonic Anhydrase Inhibition

Sulfonamides incorporating 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamido moieties have been evaluated as inhibitors of human and bacterial carbonic anhydrases. This enzyme plays a significant role in various physiological processes, and its inhibition has therapeutic implications in conditions like glaucoma, edema, and epilepsy (Mohamed et al., 2017).

Facile Synthesis and Functionalization

Efficient synthetic approaches have been developed for 1,3-dihydroisobenzofuran derivatives, highlighting their versatility as building blocks in organic synthesis. These methodologies enable the rapid generation of compounds with potential bioactivity or material applications (Yin et al., 2017).

Safety and Hazards

“6-Amino-1,3-dihydroisobenzofuran-1-one HCl” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

Properties

IUPAC Name |

6-amino-3H-2-benzofuran-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2.ClH/c9-6-2-1-5-4-11-8(10)7(5)3-6;/h1-3H,4,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNBFZZNEGHSMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)N)C(=O)O1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2558063.png)

-1H-pyrazol-4-yl]methylidene})amine](/img/structure/B2558071.png)

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2558072.png)